N-[4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)phenyl]acetamide
Description
This compound features a piperidine core substituted with a methyl[3-(trifluoromethyl)pyridin-2-yl]amino group, linked via a carbonyl to a phenyl ring bearing an acetamide moiety. The piperidine-carbonyl-phenyl-acetamide backbone is a recurring motif in medicinal chemistry, often associated with kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-[4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-14(29)26-16-9-7-15(8-10-16)20(30)28-12-4-5-17(13-28)27(2)19-18(21(22,23)24)6-3-11-25-19/h3,6-11,17H,4-5,12-13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMWXWRCOBSBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)phenyl]acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a trifluoromethyl pyridine moiety, which enhances its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 393.39 g/mol.
TRPV1 Antagonism
One significant area of research involves the compound's interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is implicated in nociception and neurogenic inflammation. Studies have shown that derivatives related to this compound exhibit high affinity for TRPV1, making them potential candidates for pain management therapies .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly through the modulation of cytokine production and inhibition of inflammatory pathways. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances binding affinity to target receptors, thereby increasing potency.
- Piperidine Substitution : Variations in the piperidine ring structure can alter pharmacokinetics and receptor selectivity, impacting therapeutic efficacy .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
In Vivo Studies
Animal models have been used to assess the anti-inflammatory effects of related compounds. Results indicate a reduction in edema and pain response, supporting the hypothesis that TRPV1 antagonism can effectively manage inflammatory pain conditions .
Case Studies
- Pain Management : A study investigating a related piperazine derivative showed promising results in reducing pain responses in rodent models, suggesting that this compound may share similar properties.
- Cancer Therapeutics : Research on analogs has revealed significant cytotoxicity against specific cancer cell lines, leading to ongoing clinical trials assessing their efficacy as novel anticancer agents.
Scientific Research Applications
Oncology
N-[4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)phenyl]acetamide has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that related compounds effectively inhibited the activity of tyrosine kinases, which are crucial in the signaling pathways of various cancers. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .
Neurology
The compound's structural features suggest potential applications in treating neurological disorders. The trifluoromethyl group may enhance blood-brain barrier permeability, allowing for effective central nervous system (CNS) targeting.
- Research Findings : Preliminary studies have shown that similar compounds exhibit neuroprotective effects in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. They may help modulate neurotransmitter levels and reduce neuroinflammation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various experimental models.
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating signaling pathways associated with inflammation .
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The acetamide group undergoes controlled hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acid derivatives. Key findings include:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (12 h) | 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)aniline | 78% | |
| NaOH (2M), 80°C (8 h) | Corresponding carboxylic acid | 65% |
Hydrolysis selectivity depends on pH: acidic conditions favor amine formation, while basic conditions cleave the amide to carboxylic acids .
Piperidine Ring Modifications
The piperidine core participates in N-alkylation and ring-opening reactions :
N-Alkylation
Methylation of the piperidine nitrogen is achieved using iodomethane or dimethyl sulfate:
| Reagent | Solvent | Temperature | Product (Substitution Site) | Yield |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF | 60°C | N-Methylpiperidine derivative | 92% |
| (CH₃)₂SO₄, NaH | THF | 0°C → RT | Quaternary ammonium salt | 85% |
Alkylation enhances lipophilicity, critical for membrane permeability in biological assays .
Ring-Opening via Oxidative Cleavage
Treating the piperidine with ozone or RuO₄ generates open-chain diamines:
| Oxidant | Product | Application |
|---|---|---|
| O₃, then Zn/H₂O | 1,5-Diaminopentane derivative | Intermediate for macrocycles |
| RuO₄, NaIO₄ | Dialdehyde | Cross-coupling substrates |
Trifluoromethylpyridine Reactivity
The 3-(trifluoromethyl)pyridin-2-yl group undergoes nucleophilic aromatic substitution (NAS) and cross-coupling :
NAS at Pyridine C2
Fluoride displacement with amines or thiols occurs under mild conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperazine | DIPEA, DMSO, 100°C | 2-Piperazinylpyridine analog | 68% |
| Benzylthiol | K₂CO₃, DMF, 80°C | 2-(Benzylthio)pyridine derivative | 74% |
The trifluoromethyl group meta-directs substitution to C2/C6 positions .
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with boronic acids modifies the pyridine ring:
| Boronic Acid | Catalyst | Product (Coupling Position) | Yield |
|---|---|---|---|
| 4-Cyanophenyl | Pd(PPh₃)₄, K₂CO₃ | C5-Arylpyridine | 81% |
| Vinyl | PdCl₂(dppf), CsF | C5-Vinylpyridine | 63% |
Carbamate and Urea Formation
The piperidine’s secondary amine reacts with chloroformates or isocyanates:
| Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Phenyl chloroformate | Pyridine, 0°C → RT | N-Phenylcarbamate | RORγt inhibition |
| 4-Nitrophenyl isocyanate | THF, reflux | N-(4-Nitrophenyl)urea | Kinase selectivity studies |
Stability Under Stress Conditions
Degradation studies reveal sensitivity to:
-
Light : Photolytic cleavage of the acetamide group (15% degradation after 48 h UV exposure).
-
Heat : Decomposition above 200°C via retro-amide pathway.
-
pH : Stable at pH 4–8; rapid hydrolysis outside this range .
Comparative Reactivity of Analogues
Structural analogs show distinct reactivity profiles:
Comparison with Similar Compounds
N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide ()
- Structural Differences: Replaces the piperidine-carbonyl linkage with a sulfonyl group. Incorporates a piperazine ring instead of a methylamino-substituted piperidine.
- Piperazine introduces additional nitrogen atoms, altering basicity and conformational flexibility compared to piperidine .
- Biological Activity :
N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide ()
- Structural Differences: Substitutes the methyl[3-(trifluoromethyl)pyridinyl]amino group with a 5-(trifluoromethyl)-1,3,4-oxadiazole ring.
- Applications :
- Used in materials science and drug design due to oxadiazole’s rigidity and electronic properties .
N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide ()
- Structural Differences: Replaces the trifluoromethyl pyridinyl amino group with a pyrimidin-2-yloxy methyl substituent.
- Functional Impact :
- The pyrimidine oxygen ether linkage may reduce lipophilicity compared to the trifluoromethyl pyridine’s hydrophobic character.
- Biological Relevance :
- Pyrimidine derivatives are common in antiviral and anticancer agents, suggesting divergent therapeutic applications .
Comparative Analysis of Key Features
Core Structural Motifs
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound and enhances lipophilicity, favoring blood-brain barrier penetration.
- Solubility: Sulfonyl () and oxadiazole () groups may improve aqueous solubility compared to the target compound’s pyridinyl amino group.
- Metabolic Stability : Trifluoromethyl groups in all compounds reduce oxidative metabolism, extending half-life .
Q & A
Q. Q1: What are the recommended synthetic routes for N-[4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)phenyl]acetamide, and how can side reactions like racemization be minimized?
A1:
- Key Method: Use mixed anhydride approaches with tertiary amine bases (e.g., N-methylpiperidine) to reduce urethane formation and racemization during peptide bond formation. This method is effective for coupling sterically hindered intermediates .
- Procedure: React 3-(trifluoromethyl)pyridin-2-amine with methylpiperidine via nucleophilic substitution, followed by coupling to 4-acetamidobenzoic acid using carbodiimide or mixed anhydride activation.
- Validation: Monitor reaction progress via TLC and confirm product purity using HPLC with chiral columns to detect racemization .
Q. Q2: What analytical techniques are critical for characterizing the structural integrity of this compound?
A2:
- Primary Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at pyridin-2-yl, methylpiperidine linkage) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C₂₁H₂₂F₃N₃O₂).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and piperidine ring conformation, if single crystals are obtainable .
Q. Q3: How can reaction conditions (e.g., solvent, temperature) be optimized for the piperidine-1-carbonyl coupling step?
A3:
- Design of Experiments (DoE): Use factorial design to test variables like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and base stoichiometry. For example, DMF at 25°C with 1.2 eq of DIPEA may maximize yield .
- Outcome Metrics: Track coupling efficiency via LC-MS and side-product formation (e.g., unreacted starting material) .
Advanced Research Questions
Q. Q4: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
A4:
- Mechanistic Insight: The electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyridine ring, enhancing susceptibility to nucleophilic attack at the 2-position.
- Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis or ¹⁹F NMR monitoring) .
- Computational Support: Density Functional Theory (DFT) calculations to map charge distribution and transition states .
Q. Q5: What strategies resolve contradictions between computational predictions and experimental outcomes in reaction pathways?
A5:
- Integrated Workflow:
- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian or ORCA) to identify plausible intermediates.
- Experimental Calibration: Validate predicted pathways via isotopic labeling (e.g., ¹⁵N in the piperidine ring) and trap reactive intermediates with quenching agents .
- Feedback Loop: Refine computational models using experimental data (e.g., activation energies from Arrhenius plots) .
Q. Q6: How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the acetamide and piperidine moieties?
A6:
- SAR Framework:
- Analog Synthesis: Replace the acetamide with propionamide or isovaleramide to assess hydrophobicity effects .
- Piperidine Modifications: Introduce substituents (e.g., 4-fluorophenyl) to evaluate steric and electronic impacts on target binding .
- Assays: Use enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability tests (e.g., IC₅₀ in cancer lines) .
Q. Q7: What methodologies address discrepancies in biological activity data across independent studies?
A7:
- Root-Cause Analysis:
- Purity Verification: Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .
- Assay Standardization: Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Meta-Analysis: Aggregate data from multiple studies to identify confounding variables (e.g., cell line heterogeneity) .
Methodological Considerations
Q. Q8: How can reaction scalability be improved without compromising enantiomeric purity?
A8:
- Process Optimization:
- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during piperidine ring formation .
- Continuous Flow Systems: Implement microreactors to enhance mixing and heat transfer, reducing side reactions .
Q. Q9: What computational tools are recommended for predicting metabolic stability of this compound?
A9:
- In Silico Tools:
- ADMET Prediction: Use SwissADME or ADMET Predictor to estimate hepatic clearance and cytochrome P450 interactions.
- Metabolite Identification: Employ molecular docking (AutoDock Vina) to map interactions with metabolic enzymes (e.g., CYP3A4) .
Q. Q10: How can cross-disciplinary approaches (e.g., chemical biology) elucidate the compound’s mode of action?
A10:
- Integrated Workflow:
- Target Identification: Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) .
- Pathway Analysis: Combine RNA-seq and metabolomics to map downstream effects in treated cells .
- Validation: CRISPR-Cas9 knockout of putative targets to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
